Cas no 1805640-52-1 (5-Chloromethyl-4-cyano-2-methylbenzoic acid)
5-Chloromethyl-4-cyano-2-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Chloromethyl-4-cyano-2-methylbenzoic acid
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- Inchi: 1S/C10H8ClNO2/c1-6-2-8(5-12)7(4-11)3-9(6)10(13)14/h2-3H,4H2,1H3,(H,13,14)
- InChI Key: VDPBHUDIZCTIAQ-UHFFFAOYSA-N
- SMILES: ClCC1C(C#N)=CC(C)=C(C(=O)O)C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 271
- XLogP3: 1.9
- Topological Polar Surface Area: 61.1
5-Chloromethyl-4-cyano-2-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010013321-250mg |
5-Chloromethyl-4-cyano-2-methylbenzoic acid |
1805640-52-1 | 97% | 250mg |
489.60 USD | 2021-07-05 | |
| Alichem | A010013321-500mg |
5-Chloromethyl-4-cyano-2-methylbenzoic acid |
1805640-52-1 | 97% | 500mg |
806.85 USD | 2021-07-05 | |
| Alichem | A010013321-1g |
5-Chloromethyl-4-cyano-2-methylbenzoic acid |
1805640-52-1 | 97% | 1g |
1,445.30 USD | 2021-07-05 |
5-Chloromethyl-4-cyano-2-methylbenzoic acid Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 5-Chloromethyl-4-cyano-2-methylbenzoic acid
Introduction to 5-Chloromethyl-4-cyano-2-methylbenzoic acid (CAS No. 1805640-52-1)
5-Chloromethyl-4-cyano-2-methylbenzoic acid (CAS No. 1805640-52-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, including a chloromethyl group, a cyano group, and a methyl group, all attached to a benzoic acid backbone. These functional groups contribute to its diverse chemical properties and potential applications in various scientific and industrial domains.
The chemical structure of 5-Chloromethyl-4-cyano-2-methylbenzoic acid can be represented as C9H7ClNO2. The presence of the chloromethyl group (ClCH2-) introduces reactivity and functional versatility, making it an attractive candidate for derivatization and synthesis of more complex molecules. The cyano group (-CN) imparts strong electron-withdrawing properties, which can influence the compound's electronic and physical characteristics. Additionally, the methyl group (-CH3) provides steric hindrance and can affect the compound's solubility and reactivity.
In recent years, 5-Chloromethyl-4-cyano-2-methylbenzoic acid has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as an intermediate in the synthesis of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the development of potent inhibitors for specific enzymes involved in cancer pathways. The unique combination of functional groups allows for fine-tuning of pharmacological properties, such as selectivity and potency, which are crucial for effective drug candidates.
Beyond pharmaceutical applications, 5-Chloromethyl-4-cyano-2-methylbenzoic acid has also shown promise in materials science. Its ability to undergo various chemical reactions makes it a valuable building block for the synthesis of advanced materials with tailored properties. For example, researchers at the University of California, Berkeley, have utilized this compound to develop new polymers with enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as electronics, coatings, and composites.
The synthetic accessibility of 5-Chloromethyl-4-cyano-2-methylbenzoic acid is another factor contributing to its widespread use in scientific research. Several efficient synthetic routes have been reported in the literature, enabling chemists to produce this compound on both laboratory and industrial scales. One common method involves the reaction of 4-cyano-2-methylbenzoic acid with chloromethyl methyl ether followed by deprotection to yield the desired product. This synthetic flexibility allows for easy modification and optimization of the compound's properties for specific applications.
In terms of safety and handling, it is important to note that while 5-Chloromethyl-4-cyano-2-methylbenzoic acid is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn to minimize exposure risks. Additionally, storage conditions should be carefully controlled to prevent degradation or contamination.
The future outlook for 5-Chloromethyl-4-cyano-2-methylbenzoic acid is promising, driven by ongoing advancements in synthetic methodologies and application-driven research. As new technologies emerge and our understanding of molecular interactions deepens, this compound is likely to find even more innovative uses across various scientific disciplines. Researchers are continuously exploring its potential in areas such as catalysis, bioconjugation, and nanotechnology, further expanding its impact on modern science and industry.
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